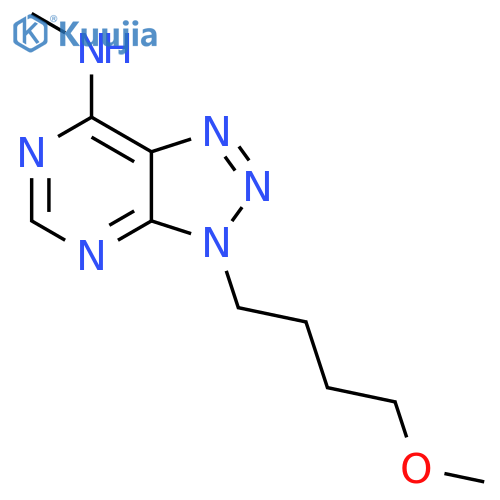

Cas no 2172580-11-7 (3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

-

- 2172580-11-7

- 3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- EN300-1591977

- 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

-

- インチ: 1S/C10H16N6O/c1-11-9-8-10(13-7-12-9)16(15-14-8)5-3-4-6-17-2/h7H,3-6H2,1-2H3,(H,11,12,13)

- InChIKey: UAOSQPUMAOTLAY-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCCN1C2C(=C(N=CN=2)NC)N=N1

計算された属性

- せいみつぶんしりょう: 236.13855916g/mol

- どういたいしつりょう: 236.13855916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 77.8Ų

3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591977-5.0g |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 5.0g |

$4722.0 | 2023-07-10 | ||

| Enamine | EN300-1591977-5000mg |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 5000mg |

$4722.0 | 2023-09-23 | ||

| Enamine | EN300-1591977-1.0g |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 1.0g |

$1629.0 | 2023-07-10 | ||

| Enamine | EN300-1591977-2.5g |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 2.5g |

$3191.0 | 2023-07-10 | ||

| Enamine | EN300-1591977-0.1g |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 0.1g |

$1433.0 | 2023-07-10 | ||

| Enamine | EN300-1591977-10000mg |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 10000mg |

$7004.0 | 2023-09-23 | ||

| Enamine | EN300-1591977-50mg |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 50mg |

$1368.0 | 2023-09-23 | ||

| Enamine | EN300-1591977-0.05g |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 0.05g |

$1368.0 | 2023-07-10 | ||

| Enamine | EN300-1591977-1000mg |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 1000mg |

$1629.0 | 2023-09-23 | ||

| Enamine | EN300-1591977-2500mg |

3-(4-methoxybutyl)-N-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2172580-11-7 | 2500mg |

$3191.0 | 2023-09-23 |

3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報

Introduction to 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2172580-11-7)

3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, identified by the chemical formula CAS No. 2172580-11-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule belongs to the triazolopyrimidine class, a scaffold known for its broad spectrum of biological activities. The structural features of this compound, particularly the presence of a 4-methoxybutyl side chain and a N-methyl group, contribute to its unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery and development.

The triazolopyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its potential in modulating various biological pathways. The compound’s connectivity between the triazole ring and the pyrimidine moiety creates a rigid framework that can interact favorably with biological targets. Specifically, the 7-amino group at the pyrimidine ring provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of optimizing steric and electronic properties in drug-like molecules. The 4-methoxybutyl substituent in 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine introduces a bulkier group that can influence both solubility and binding affinity. This feature is particularly relevant in the context of oral bioavailability and target engagement. Studies suggest that such modifications can enhance interactions with macromolecular targets, such as enzymes and receptors, by increasing surface area contact and improving receptor footprint.

In parallel, the N-methyl group plays a crucial role in stabilizing the compound’s conformational flexibility while maintaining sufficient rigidity for effective target binding. The methylation at this position is a common strategy in medicinal chemistry to improve metabolic stability and reduce unwanted side reactions. The combination of these structural elements makes 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine an intriguing molecule for exploring novel therapeutic interventions.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic steps include cyclization reactions to form the triazolopyrimidine core followed by selective functionalization at the 4-position of the butyl chain and methylation at the nitrogen atom. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, reducing both cost and environmental impact.

From a biological perspective, 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine has shown promise in preclinical studies as a potential modulator of inflammatory pathways. In vitro assays have indicated activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related diseases. Additionally, preliminary data suggest interactions with kinases involved in cell signaling cascades that regulate immune responses.

The integration of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds like 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine for therapeutic applications. By leveraging large-scale screening platforms coupled with machine learning algorithms for hit identification and optimization (HIO), researchers can rapidly assess biological activity across diverse targets. This approach has been instrumental in validating compounds such as this one for further development.

The role of structure-based drug design (SBDD) cannot be overstated in modern pharmaceutical research. By utilizing X-ray crystallography or cryo-electron microscopy to determine high-resolution structures of protein targets bound to small molecules like 3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine, researchers can refine molecular interactions at an atomic level. Such insights are critical for optimizing potency while minimizing off-target effects—a key consideration in drug development pipelines.

In conclusion,3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2172580-11-7) represents a compelling example of how structural innovation can yield biologically active molecules with therapeutic potential. Its unique combination of functional groups positions it as a valuable asset for ongoing research into inflammatory diseases and other conditions where modulation of enzyme activity or cell signaling is desired. As computational tools continue to evolve alongside experimental methodologies,this compound exemplifies how interdisciplinary approaches can drive progress toward novel treatments.

2172580-11-7 (3-(4-methoxybutyl)-N-methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine) 関連製品

- 1849345-83-0(N-(butan-2-yl)-2,2-dimethylthietan-3-amine)

- 1323706-64-4(5-{1-(3-fluorophenyl)methanesulfonylazetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)

- 627046-53-1(2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)

- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)

- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)

- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)

- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)

- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)